3,4-Dibromo-2-fluorobenzamide
Overview
Description
3,4-Dibromo-2-fluorobenzamide: is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with an amide functional group. This compound is a white crystalline solid and has a molecular formula of C7H4Br2FNO with a molecular weight of 296.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions using appropriate brominating and fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Bromine or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
3,4-Dibromo-2-fluorobenzamide is extensively used in scientific research due to its unique properties. Some of its applications include:
Medicinal Chemistry: It is used in the development of new pharmaceuticals and drug candidates.
Biological Research: The compound is used to study various biological processes and pathways.
Environmental Research: It is used to investigate the effects of halogenated compounds on the environment.
Industrial Research: The compound is used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Dibromo-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3,4-Dibromo-2-chlorobenzamide
- 3,4-Dibromo-2-iodobenzamide
- 3,4-Dibromo-2-methylbenzamide
Comparison: 3,4-Dibromo-2-fluorobenzamide is unique due to the presence of a fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3,4-dibromo-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECLJFRXCHRAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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